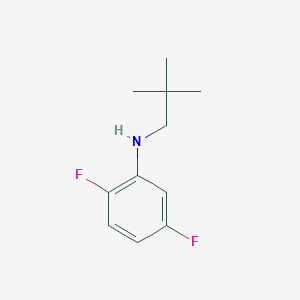

N-(2,2-dimethylpropyl)-2,5-difluoroaniline

Description

N-(2,2-dimethylpropyl)-2,5-difluoroaniline is a fluorinated aniline derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the amine nitrogen and fluorine atoms at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₁₅F₂N, with a molecular weight of 199.24 g/mol. The compound’s structure combines steric bulk from the neopentyl group with the electron-withdrawing effects of fluorine substituents, influencing its physicochemical properties and reactivity.

Fluorinated anilines are critical intermediates in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and lipophilicity. The neopentyl group may further improve resistance to oxidative degradation, making this compound valuable in synthetic routes requiring robust intermediates.

Properties

Molecular Formula |

C11H15F2N |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2,5-difluoroaniline |

InChI |

InChI=1S/C11H15F2N/c1-11(2,3)7-14-10-6-8(12)4-5-9(10)13/h4-6,14H,7H2,1-3H3 |

InChI Key |

RGADXJCJRPOKGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with 2,2-dimethylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2,5-difluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The difluoroaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2,5-difluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electronic Profile: The 2,5-difluoro substitution in the target compound creates an electron-deficient aromatic ring, enhancing reactivity toward electrophilic substitution at meta/para positions. In contrast, the alkoxy group in the phenoxypropyl analog donates electrons, activating the ring for ortho/para-directed reactions .

Physicochemical Properties

Research Findings :

- Solubility : The target compound’s low water solubility aligns with fluorinated analogs, limiting its utility in aqueous-phase reactions but favoring lipid membrane penetration in biological systems.

- Thermal Behavior : Neopentyl groups enhance thermal stability, as evidenced by differential scanning calorimetry (DSC) studies on similar compounds, which show decomposition temperatures above 200°C .

Biological Activity

N-(2,2-dimethylpropyl)-2,5-difluoroaniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a bulky 2,2-dimethylpropyl group and two fluorine atoms at the 2 and 5 positions of the aniline ring. The molecular formula is C11H14F2N, with a molecular weight of approximately 201.24 g/mol. The unique structural characteristics influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H14F2N |

| Molecular Weight | 201.24 g/mol |

| Fluorine Substitution | Positions 2 and 5 |

| Bulky Group | 2,2-Dimethylpropyl |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Studies indicate that similar compounds can bind to adrenergic receptors, influencing physiological responses such as vasodilation and modulation of neurotransmitter release. The presence of fluorine atoms enhances binding affinity and selectivity towards specific enzymes or receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the difluoro substitution contributes to its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Potential Anticancer Activity

This compound has been explored for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is needed to establish its efficacy in vivo.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating substantial antibacterial properties compared to control groups .

- Inhibition of Inflammatory Cytokines : In a model of induced inflammation, this compound significantly reduced levels of TNF-α and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

- Anticancer Activity : An investigation into the compound's effects on human cancer cell lines revealed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM. This positions the compound as a candidate for further anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.